3-(3-Bromophenyl)-4-phenylchromen-2-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Bromophenyl)-4-phenylchromen-2-one typically involves the condensation of 3-bromobenzaldehyde with 2-hydroxyacetophenone in the presence of a base, followed by cyclization. The reaction conditions often include the use of ethanol as a solvent and a base such as potassium carbonate. The mixture is refluxed to facilitate the formation of the chromenone structure .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, potentially using continuous flow reactors to enhance efficiency and control.
Chemical Reactions Analysis
Types of Reactions: 3-(3-Bromophenyl)-4-phenylchromen-2-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The chromenone core can be subjected to oxidation or reduction under appropriate conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Typically involves palladium catalysts and boronic acids or esters as reagents.
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the original compound can be formed.
Coupling Products: Formation of biaryl compounds through the coupling of the phenyl ring with other aromatic systems.
Scientific Research Applications
3-(3-Bromophenyl)-4-phenylchromen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s chromenone core makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in the synthesis of various bioactive molecules for studying biological pathways and mechanisms.
Mechanism of Action
The mechanism of action of 3-(3-Bromophenyl)-4-phenylchromen-2-one in biological systems involves its interaction with specific molecular targets. The chromenone core can interact with enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
3-(3-Bromophenyl)-7-acetoxycoumarin: Another chromenone derivative with similar structural features but different substituents.
3-(3-Bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A compound with a pyrazole moiety instead of a phenyl group.
Uniqueness: 3-(3-Bromophenyl)-4-phenylchromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(3-bromophenyl)-4-phenylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13BrO2/c22-16-10-6-9-15(13-16)20-19(14-7-2-1-3-8-14)17-11-4-5-12-18(17)24-21(20)23/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUNMTNAHZHIUNP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)OC3=CC=CC=C32)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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